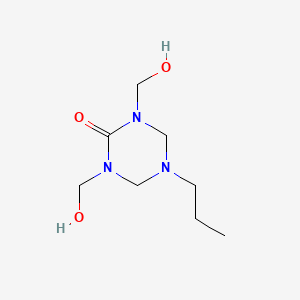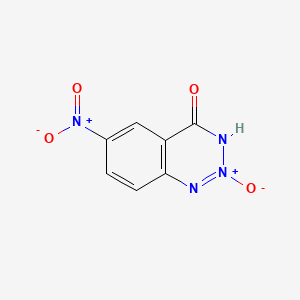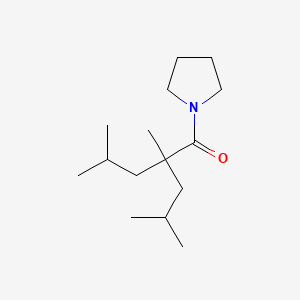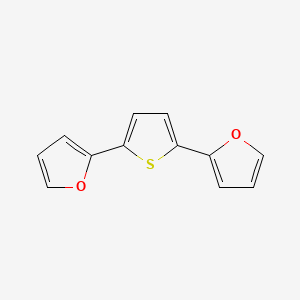
Furan, 2,2'-(2,5-thiophenediyl)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan, 2,2’-(2,5-thiophenediyl)di- can be achieved through various methods. One common approach involves the reaction of 2,5-dibromothiophene with furan in the presence of a palladium catalyst. This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2,2’-(2,5-thiophenediyl)di- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .
Wissenschaftliche Forschungsanwendungen
Furan, 2,2’-(2,5-thiophenediyl)di- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which furan, 2,2’-(2,5-thiophenediyl)di- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as in biological assays or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Thiophene: Another five-membered heterocyclic compound, but with a sulfur atom instead of oxygen.
2,5-Dimethylfuran: A derivative of furan with methyl groups at the 2 and 5 positions.
2,5-Furandicarboxylic Acid: A compound with carboxylic acid groups at the 2 and 5 positions of the furan ring
Uniqueness
Furan, 2,2’-(2,5-thiophenediyl)di- is unique due to the presence of both furan and thiophene rings in its structure. This duality imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to simpler heterocycles .
Eigenschaften
CAS-Nummer |
1665-29-8 |
|---|---|
Molekularformel |
C12H8O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-[5-(furan-2-yl)thiophen-2-yl]furan |
InChI |
InChI=1S/C12H8O2S/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |
InChI-Schlüssel |
YTVIBEGICXWLGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC=C(S2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
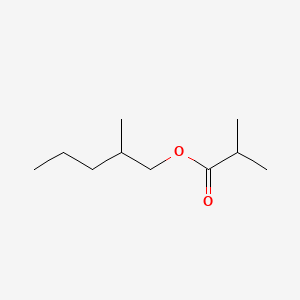


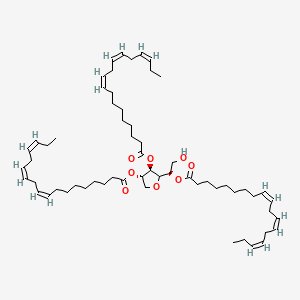
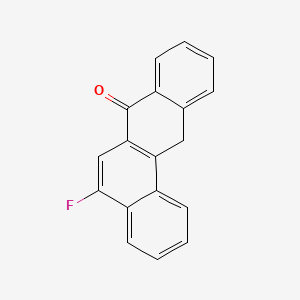
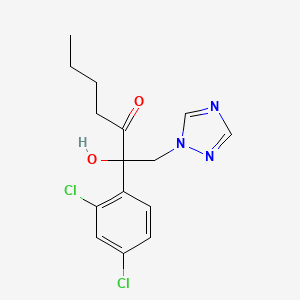

![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
